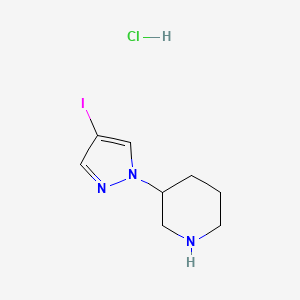
3-(4-Iodopyrazol-1-YL)piperidine, hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Iodopyrazol-1-YL)piperidine, hydrochloride: is a chemical compound with the molecular formula C8H13ClIN3 and a molecular weight of 313.57 g/mol . This compound is characterized by the presence of an iodopyrazole ring attached to a piperidine moiety, forming a hydrochloride salt. It is often used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(4-Iodopyrazol-1-YL)piperidine, hydrochloride typically involves the following steps:
Formation of 4-Iodopyrazole: The initial step involves the iodination of pyrazole to form 4-iodopyrazole. This can be achieved using iodine and a suitable oxidizing agent under controlled conditions.
Coupling with Piperidine: The 4-iodopyrazole is then coupled with piperidine through a nucleophilic substitution reaction. This step often requires the use of a base such as potassium carbonate to facilitate the reaction.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods:
In an industrial setting, the production of 3-(4-Iodopyrazol-1-YL)piperidine, hydrochloride may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the iodopyrazole ring, potentially leading to the removal of the iodine atom and formation of pyrazole derivatives.
Substitution: The iodopyrazole moiety can participate in various substitution reactions, where the iodine atom is replaced by other functional groups such as alkyl, aryl, or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds are often employed for substitution reactions.
Major Products:
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Pyrazole derivatives with the iodine atom removed.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
科学研究应用
Chemistry:
3-(4-Iodopyrazol-1-YL)piperidine, hydrochloride is used as a building block in organic synthesis
Biology:
In biological research, this compound is used as a probe to study the interactions of pyrazole-containing molecules with biological targets. It can help in understanding the binding mechanisms and activity of pyrazole derivatives in biological systems.
Medicine:
The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structure can be modified to create analogs with improved pharmacological properties.
Industry:
In the industrial sector, 3-(4-Iodopyrazol-1-YL)piperidine, hydrochloride is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it valuable in the production of high-performance polymers and other materials.
作用机制
The mechanism of action of 3-(4-Iodopyrazol-1-YL)piperidine, hydrochloride involves its interaction with specific molecular targets. The iodopyrazole moiety can engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially inhibiting their activity. The piperidine ring can further enhance the binding affinity and specificity of the compound for its targets.
Molecular Targets and Pathways:
Proteins and Enzymes: The compound can bind to active sites of enzymes, inhibiting their catalytic activity.
Receptors: It may interact with receptor proteins, modulating their signaling pathways.
相似化合物的比较
- 3-(4-Bromopyrazol-1-YL)piperidine, hydrochloride
- 3-(4-Chloropyrazol-1-YL)piperidine, hydrochloride
- 3-(4-Fluoropyrazol-1-YL)piperidine, hydrochloride
Comparison:
- 3-(4-Iodopyrazol-1-YL)piperidine, hydrochloride is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its bromine, chlorine, and fluorine analogs.
- The iodine atom also enhances the compound’s ability to participate in halogen bonding, which can be advantageous in the design of new molecules with specific binding properties.
属性
IUPAC Name |
3-(4-iodopyrazol-1-yl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12IN3.ClH/c9-7-4-11-12(6-7)8-2-1-3-10-5-8;/h4,6,8,10H,1-3,5H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPMTOGKIVQIKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C=C(C=N2)I.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClIN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














